An In-depth Technical Guide to H-DL-Ala-OMe.HCl (CAS: 13515-97-4)
An In-depth Technical Guide to H-DL-Ala-OMe.HCl (CAS: 13515-97-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Ala-OMe.HCl, chemically known as DL-Alanine methyl ester hydrochloride, is a derivative of the racemic amino acid alanine (B10760859). It is a versatile and fundamental building block in various chemical syntheses, particularly in the fields of peptide chemistry, pharmaceuticals, and biochemical research. Its hydrochloride salt form enhances stability and solubility, making it a convenient reagent for a wide range of laboratory applications. This technical guide provides a comprehensive overview of its chemical and physical properties, key applications with detailed experimental protocols, and essential safety and handling information.
Chemical and Physical Properties
H-DL-Ala-OMe.HCl is a white to off-white crystalline powder.[1] Its physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 13515-97-4 | [1] |
| Molecular Formula | C₄H₉NO₂·HCl | [1] |
| Molecular Weight | 139.58 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 154-156 °C | [1] |
| Solubility | Soluble in water. | [2] |
| Optical Rotation | [α]²⁰/D = 0° (c=1 in EtOH) | [1] |
| Purity | ≥98.0% (HPLC) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of H-DL-Ala-OMe.HCl. Below is a summary of expected spectral data.
| Spectroscopy | Expected Peaks and Features |
| ¹H NMR | Expected signals include a doublet for the α-methyl protons, a quartet for the α-proton, a singlet for the methyl ester protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Expected signals include peaks for the α-methyl carbon, the α-carbon, the methyl ester carbon, and the carbonyl carbon of the ester group. |
| FT-IR | Characteristic peaks are expected for N-H stretching of the ammonium (B1175870) salt, C-H stretching of the alkyl groups, C=O stretching of the ester, and C-O stretching. |
| Mass Spec | The mass spectrum would show the molecular ion peak corresponding to the free base (DL-Alanine methyl ester) and characteristic fragmentation patterns. |
Applications in Research and Development
The primary utility of H-DL-Ala-OMe.HCl lies in its role as a versatile building block in organic synthesis.
Peptide Synthesis
H-DL-Ala-OMe.HCl is a fundamental reagent in both solution-phase and solid-phase peptide synthesis.[4] It serves as the N-terminally protected and C-terminally activated alanine residue for the elongation of peptide chains. Its application is crucial for the synthesis of peptides with specific sequences for drug discovery and biochemical studies.
Pharmaceutical and Agrochemical Synthesis
As a chiral building block, it is employed in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of the amino and ester functionalities allows for a variety of chemical transformations.
Biochemical Research
In biochemical research, it is used in studies related to enzyme activity and protein synthesis.[1] It can act as a substrate or an inhibitor in enzymatic reactions, aiding in the elucidation of metabolic pathways.
Experimental Protocols
The following are detailed methodologies for key experiments involving H-DL-Ala-OMe.HCl.
Synthesis of H-DL-Ala-OMe.HCl from DL-Alanine
This protocol describes a common method for the esterification of DL-alanine using thionyl chloride in methanol (B129727).
Materials:
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DL-Alanine
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Methanol (anhydrous)
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Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
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Suspend DL-Alanine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The suspension will gradually become a clear solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
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To the resulting solid, add anhydrous diethyl ether to precipitate the product.
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Filter the white solid, wash with anhydrous diethyl ether, and dry under vacuum to yield H-DL-Ala-OMe.HCl.
Dipeptide Synthesis: Coupling with an N-Protected Amino Acid
This protocol outlines the general steps for coupling an N-protected amino acid (e.g., Boc-Gly-OH) with H-DL-Ala-OMe.HCl in a solution-phase synthesis.
Materials:
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H-DL-Ala-OMe.HCl (1.0 eq)
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N-Boc-Glycine (Boc-Gly-OH) (1.0 eq)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or other coupling agent
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1-Hydroxybenzotriazole (HOBt) (1.1 eq)
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Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (1.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)
Procedure:
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Dissolve H-DL-Ala-OMe.HCl in anhydrous DCM.
-
Add triethylamine (1.0 eq) to neutralize the hydrochloride and stir for 15-20 minutes at 0 °C.
-
In a separate flask, dissolve Boc-Gly-OH and HOBt in anhydrous DCM.
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Add the coupling agent (DCC) to the Boc-Gly-OH solution at 0 °C and stir for 20 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the DCU precipitate and add the filtrate containing the activated Boc-Gly-OH to the neutralized H-DL-Ala-OMe.HCl solution.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, filter any further DCU formed.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide, Boc-Gly-DL-Ala-OMe.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the synthesis of a dipeptide using H-DL-Ala-OMe.HCl.
Safety and Handling
H-DL-Ala-OMe.HCl should be handled with care in a well-ventilated area or fume hood. It is known to cause skin and eye irritation and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: A lab coat should be worn.
Storage: Store in a cool, dry place, away from moisture. The container should be tightly sealed. For long-term storage, refrigeration at 2-8°C is recommended.
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
H-DL-Ala-OMe.HCl (CAS: 13515-97-4) is a key reagent for researchers and professionals in the fields of synthetic chemistry and drug development. Its well-defined properties and versatile reactivity make it an invaluable building block for the synthesis of peptides and other complex organic molecules. Proper handling and storage are essential to ensure its stability and the safety of laboratory personnel. This guide provides the foundational technical information required for the effective and safe utilization of this compound in a research and development setting.
